molecular formula C9H5BrN2 B1292558 4-Bromo-1H-indole-6-carbonitrile CAS No. 374633-29-1

4-Bromo-1H-indole-6-carbonitrile

Cat. No.: B1292558
CAS No.: 374633-29-1
M. Wt: 221.05 g/mol
InChI Key: LIXMZLHXLYDHRO-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a bromine atom at the 4th position and a nitrile group at the 6th position on the indole ring. This structural modification imparts unique chemical and biological properties to the compound.

Scientific Research Applications

4-Bromo-1H-indole-6-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Indole derivatives, such as 4-Bromo-1H-indole-6-carbonitrile, have shown diverse pharmacological activities, making them promising scaffolds for drug discovery . Future research could focus on exploring the therapeutic potential of these compounds.

Biochemical Analysis

Biochemical Properties

4-Bromo-1H-indole-6-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling molecules such as protein kinases, which play a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound may affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes, blocking their activity or altering their conformation to enhance their function . These binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s uptake, distribution, and accumulation in target tissues. The localization of this compound within cells can affect its activity and function, as it may concentrate in specific cellular compartments where it can interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1H-indole-6-carbonitrile typically involves the bromination of 1H-indole followed by the introduction of a nitrile group. One common method includes:

    Bromination: The starting material, 1H-indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 4th position.

    Nitrile Introduction: The brominated intermediate is then subjected to a cyanation reaction. This can be achieved using reagents like copper(I) cyanide (CuCN) or sodium cyanide (NaCN) in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but it is typically performed under reflux conditions to ensure complete conversion to the nitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Formation of 4-substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indole: Lacks the nitrile group, leading to different chemical and biological properties.

    1H-indole-6-carbonitrile: Lacks the bromine atom, affecting its reactivity and applications.

    4-Chloro-1H-indole-6-carbonitrile: Substitution of bromine with chlorine alters its chemical behavior.

Uniqueness

4-Bromo-1H-indole-6-carbonitrile is unique due to the combined presence of the bromine and nitrile groups, which impart distinct reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

4-bromo-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-8-3-6(5-11)4-9-7(8)1-2-12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXMZLHXLYDHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646548
Record name 4-Bromo-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-29-1
Record name 4-Bromo-1H-indole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374633-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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